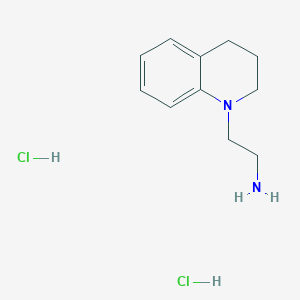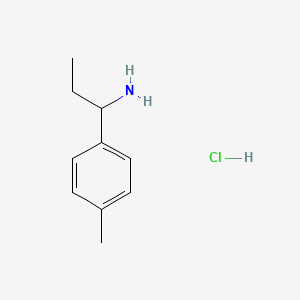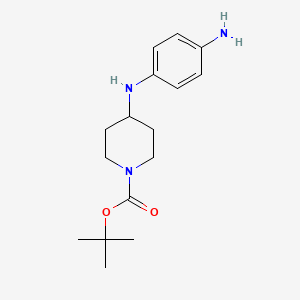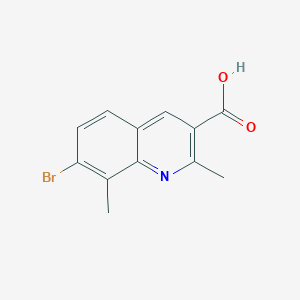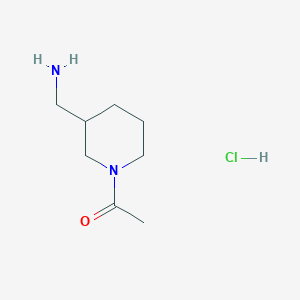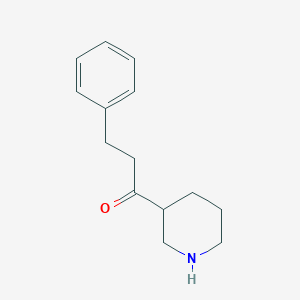
3-Phenyl-1-piperidin-3-ylpropan-1-one
Overview
Description
3-Phenyl-1-piperidin-3-ylpropan-1-one, also known as Phenylpiperone or PPP, is a chemical compound that belongs to the class of organic compounds known as pyridinones. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of 3-Phenyl-1-piperidin-3-ylpropan-1-one is C14H19NO . The molecular weight is 217.31 g/mol. The SMILES string representation is O=C (CCC1=CC=CC=C1)C2CNCCC2 .Scientific Research Applications
Pharmacology
3-Phenyl-1-piperidin-3-ylpropan-1-one is a compound that has potential applications in pharmacology due to its piperidine structure, which is a common motif in many pharmaceutical agents . Piperidine derivatives are known to be present in various classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines, among others. The compound’s structural features may be exploited in the design of new drugs with improved efficacy and reduced side effects.
Material Science
In material science, this compound could be used as a precursor or an intermediate in the synthesis of complex organic molecules . Its robust framework can be functionalized to create polymers or other materials with specific properties, such as increased durability or enhanced electrical conductivity.
Chemical Synthesis
3-Phenyl-1-piperidin-3-ylpropan-1-one serves as a versatile building block in organic synthesis . It can undergo various chemical reactions, including cyclization, alkylation, and acylation, to yield a wide range of piperidine derivatives. These derivatives can be further utilized to synthesize more complex molecules for research and industrial applications.
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods . Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques.
Biochemistry
In biochemistry, 3-Phenyl-1-piperidin-3-ylpropan-1-one may be used to study enzyme-substrate interactions and the mechanism of action of piperidine-based inhibitors . It could also be employed in the development of assays to detect the presence of similar compounds in biological samples.
Environmental Science
The environmental impact of piperidine derivatives, including 3-Phenyl-1-piperidin-3-ylpropan-1-one, can be studied to understand their biodegradability and potential toxicity . Research in this field could lead to the development of safer and more environmentally friendly chemicals for various applications.
Safety and Hazards
The safety information available indicates that 3-Phenyl-1-piperidin-3-ylpropan-1-one is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H301, and the precautionary statements include P301 + P310 .
properties
IUPAC Name |
3-phenyl-1-piperidin-3-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAGITLAIUKJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-piperidin-3-ylpropan-1-one | |
CAS RN |
1177350-80-9 | |
| Record name | 3-Phenyl-1-(3-piperidinyl)-1-propanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride](/img/structure/B1520164.png)
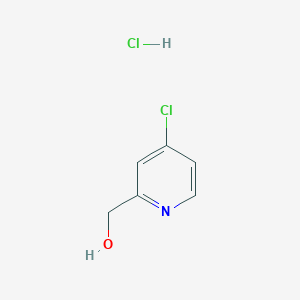
![tert-Butyl 2-[(4-aminoanilino)methyl]piperidine-1-carboxylate](/img/structure/B1520167.png)
